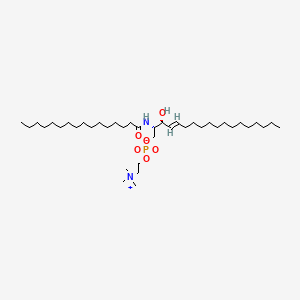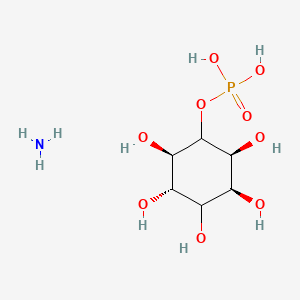
D-myo-Inositol-4-phosphate (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol-4-phosphate (ammonium salt): is a member of the inositol phosphate molecular family, which plays critical roles as small, soluble second messengers in the transmission of cellular signals . This compound is particularly significant in cellular signaling pathways, where it is involved in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-myo-Inositol-4-phosphate (ammonium salt) can be synthesized through the dephosphorylation of D-myo-Inositol-1,4-bisphosphate by inositol polyphosphate 1-phosphatase . The reaction conditions typically involve aqueous solutions and controlled pH levels to ensure the stability of the phosphate groups .
Industrial Production Methods: Industrial production of D-myo-Inositol-4-phosphate (ammonium salt) involves large-scale synthesis using similar dephosphorylation methods. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: D-myo-Inositol-4-phosphate (ammonium salt) primarily undergoes dephosphorylation reactions. It can be dephosphorylated to inositol by inositol monophosphatase .
Common Reagents and Conditions: The common reagents used in these reactions include inositol polyphosphate 1-phosphatase and inositol monophosphatase. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to maintain the integrity of the phosphate groups .
Major Products: The major products formed from these reactions include inositol and other inositol phosphates, depending on the specific reaction conditions and enzymes used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-myo-Inositol-4-phosphate (ammonium salt) is used as a reagent in the study of inositol phosphate metabolism and signaling pathways .
Biology: In biological research, this compound is crucial for studying cellular signaling mechanisms, particularly those involving calcium release and signal transduction .
Medicine: In medicine, D-myo-Inositol-4-phosphate (ammonium salt) is investigated for its potential therapeutic applications in diseases related to cellular signaling dysfunctions .
Industry: In the industrial sector, this compound is used in the production of various biochemical reagents and as a component in research kits for studying cellular signaling pathways .
Mecanismo De Acción
D-myo-Inositol-4-phosphate (ammonium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. Upon cellular stimulation, phosphoinositide kinases phosphorylate phosphatidylinositol lipids at the 4-position of the inositol ring, generating D-myo-Inositol-4-phosphate . This compound then regulates the recruitment and activation of various effector proteins, including PH domain-containing proteins and protein kinases, to specific subcellular compartments, thereby modulating their function and cellular responses .
Comparación Con Compuestos Similares
- D-myo-Inositol-1,4,5-trisphosphate
- D-myo-Inositol-1,3,4,5-tetraphosphate
- D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate
Comparison: D-myo-Inositol-4-phosphate (ammonium salt) is unique in its specific role as a second messenger in cellular signaling pathways. While other inositol phosphates like D-myo-Inositol-1,4,5-trisphosphate and D-myo-Inositol-1,3,4,5-tetraphosphate also play roles in signaling, D-myo-Inositol-4-phosphate is distinct in its specific interactions with certain effector proteins and its regulation of calcium release .
Propiedades
Fórmula molecular |
C6H16NO9P |
|---|---|
Peso molecular |
277.17 g/mol |
Nombre IUPAC |
azane;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 |
Clave InChI |
REMBBOONLXQKLK-GEXMZCQLSA-N |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O.N |
SMILES canónico |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766842.png)
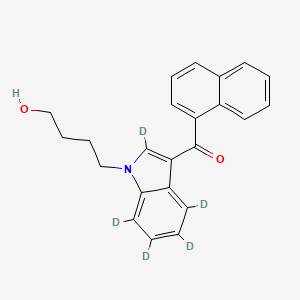
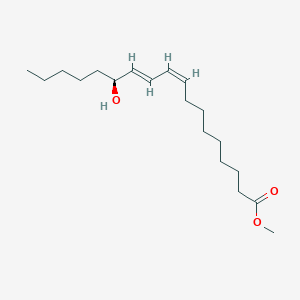
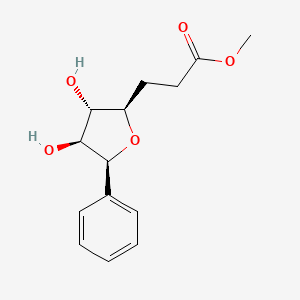
![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)
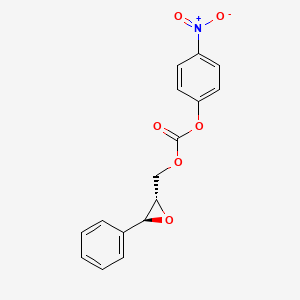

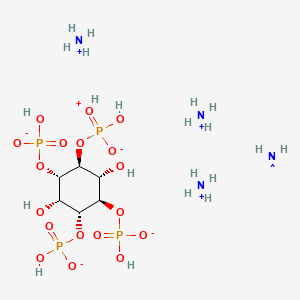
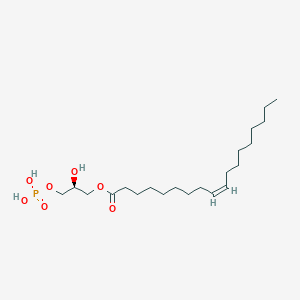

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
